1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate

Description

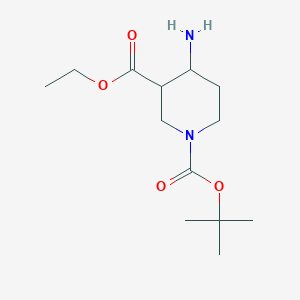

1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate (CAS: 932035-01-3) is a piperidine-based dicarboxylate ester featuring a 4-amino substituent. Its structure includes a tert-butyl group at the 1-position and an ethyl ester at the 3-position, with an amine functional group at the 4-position of the piperidine ring. This compound is commonly utilized as a synthetic intermediate in pharmaceutical and agrochemical research due to its versatility in further functionalization . It is commercially available with a purity of ≥95% and is characterized by NMR, IR, and mass spectrometry .

Properties

IUPAC Name |

1-O-tert-butyl 3-O-ethyl 4-aminopiperidine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O4/c1-5-18-11(16)9-8-15(7-6-10(9)14)12(17)19-13(2,3)4/h9-10H,5-8,14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORRVKLSXTZZGJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN(CCC1N)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20678109 | |

| Record name | 1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

932035-01-3 | |

| Record name | 1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Catalytic Hydrogenation of Protected Amino Piperidine Derivatives

Method Overview:

A prominent preparation method involves catalytic hydrogenation of a protected amino piperidine intermediate, specifically 1-(tert-butyl) 3-ethyl (3S,4R)-4-(((R)-1-phenylethyl)amino)piperidine-1,3-dicarboxylate. This step removes the protecting group on the amino function to yield the target compound.

- Catalyst: Palladium on activated charcoal (Pd/C, 10% purity)

- Solvent: Ethanol

- Pressure: Hydrogen gas at 50 psi (~2585.81 Torr)

- Temperature: 40 °C

- Duration: 24 hours

Procedure Summary:

The protected amino piperidine derivative (e.g., 39 g, 104 mmol) is dissolved in ethanol (156 mL), and Pd/C catalyst (13 g) is added. The mixture is stirred under hydrogen atmosphere at 50 psi and 40 °C for 24 hours. After completion, the reaction mixture is filtered through celite, washed with ethyl acetate, and concentrated under reduced pressure to yield 1-tert-butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate as a colorless liquid.

- Yield: Approximately 99%

- Product: Colorless liquid

- Characterization: Confirmed by ^1H NMR spectroscopy

| Parameter | Value |

|---|---|

| Catalyst | Pd/C (10%) |

| Solvent | Ethanol |

| Pressure | 50 psi H2 |

| Temperature | 40 °C |

| Reaction Time | 24 hours |

| Yield | 99% |

| Product State | Colorless liquid |

Reference:

Multi-Step Synthesis Starting from tert-Butyl 4-oxopiperidine-1-carboxylate

Method Overview:

An alternative synthetic route begins with tert-butyl 4-oxopiperidine-1-carboxylate as the key starting material. The synthesis involves:

- Protection of the piperidine nitrogen with tert-butyl dicarbonate (Boc protection)

- Introduction of the ethyl ester group at the 3-position

- Subsequent reduction steps to introduce the amino group at the 4-position

-

- Reagents: Di-tert-butyl dicarbonate, triethylamine

- Solvent: Anhydrous dichloromethane (CH2Cl2)

- Conditions: Stirring at room temperature for 16 hours

- Work-up: Washing with dilute HCl and brine, drying over sodium sulfate

-

- Using Baker’s yeast in aqueous ethanol to stereoselectively reduce the keto group to a hydroxy group

- Conditions: Stirring at room temperature for ~65 hours

- Work-up: Centrifugation and organic extraction

-

- Reduction of hydroxyl intermediates with lithium borohydride (LiBH4) in tetrahydrofuran (THF)

- Conditions: Reflux for 10 minutes, followed by aqueous quenching with potassium bisulfate (KHSO4)

- Work-up: Extraction with ethyl acetate, drying, and concentration

-

- Catalytic hydrogenation or other reductive amination steps to convert hydroxyl or cyanomethyl precursors into the amino group at the 4-position

- Boc-protected intermediate obtained quantitatively (100% yield)

- Reduction steps yield >99% conversion to hydroxy and amino intermediates

- Final product characterized by ^1H and ^13C NMR, mass spectrometry

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Boc Protection | Di-tert-butyl dicarbonate, CH2Cl2, rt, 16 h | 100 | White solid, used without purification |

| Biocatalytic Reduction | Baker’s yeast, EtOH, rt, 65 h | High | Stereoselective conversion |

| Chemical Reduction | LiBH4 in THF, reflux, 10 min | 99.5 | Clear oil intermediate |

| Final Amination | Pd/C hydrogenation or Raney Ni | Up to 99 | Efficient conversion to amine |

Reference:

Alternative Routes Using Cyanomethyl Precursors

Method Overview:

Another synthetic approach utilizes trans-1-tert-butyl-3-ethyl-4-(cyanomethyl)pyrrolidine-1,3-carboxylate as a precursor. This intermediate undergoes catalytic hydrogenation to reduce the nitrile to the primary amine, facilitating ring closure and formation of the piperidine ring system.

- Catalyst: Palladium on carbon or Raney nickel

- Solvent: Ethanol or other suitable solvents

- Temperature and pressure: Controlled hydrogenation conditions similar to method 1

- Allows for selective introduction of amino functionality

- Can provide stereochemical control depending on precursor configuration

Reference:

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Catalytic Hydrogenation | 1-(tert-butyl) 3-ethyl (3S,4R)-4-(((R)-1-phenylethyl)amino)piperidine-1,3-dicarboxylate | Pd/C, H2 gas | 50 psi H2, 40 °C, 24 h | 99 | High yield, direct deprotection |

| Multi-Step from tert-butyl 4-oxopiperidine-1-carboxylate | tert-butyl 4-oxopiperidine-1-carboxylate | Boc2O, triethylamine, Baker’s yeast, LiBH4, Pd/C | RT to reflux, 16 h to 65 h | >99 | Stereoselective, biocatalytic step |

| Cyanomethyl Precursor Hydrogenation | trans-1-tert-butyl-3-ethyl-4-(cyanomethyl)pyrrolidine-1,3-carboxylate | Pd/C or Raney Ni, H2 gas | Controlled H2 conditions | High | Alternative amination route |

Research Findings and Notes

- The catalytic hydrogenation method using Pd/C in ethanol at moderate temperature and pressure is highly efficient, yielding nearly quantitative conversion to the target amine compound with minimal by-products.

- The multi-step synthesis involving biocatalytic reduction with Baker’s yeast provides stereoselectivity, which is critical for obtaining the desired stereochemistry in the piperidine ring system.

- Lithium borohydride reduction is effective in converting hydroxyl intermediates to the corresponding amines, maintaining high purity and yield.

- Alternative cyanomethyl precursor routes provide flexibility in synthetic design, allowing for selective functional group transformations under catalytic hydrogenation conditions.

- The compound’s multiple rotatable bonds and functional groups require careful control of reaction conditions to avoid side reactions and ensure high stereochemical purity.

Chemical Reactions Analysis

Types of Reactions: 1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carboxylate groups to alcohols or other reduced forms.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products:

Oxidation Products: Oxo derivatives of the piperidine ring.

Reduction Products: Alcohol derivatives of the carboxylate groups.

Substitution Products: Various substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

1. Drug Development

1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate has been investigated for its role as a building block in the synthesis of various pharmaceutical compounds. Its structural features make it a valuable intermediate in developing drugs targeting neurological disorders due to its ability to interact with neurotransmitter systems.

2. Neuropharmacology

Research indicates that derivatives of this compound may exhibit neuroprotective properties. Studies have shown that modifications of the piperidine structure can enhance the binding affinity to specific receptors involved in neurodegenerative diseases, such as Alzheimer’s and Parkinson’s disease. For instance, analogs have been tested for their inhibitory effects on acetylcholinesterase, an enzyme linked to cognitive decline .

1. Antidepressant Effects

In preclinical studies, certain derivatives of this compound have demonstrated potential antidepressant activity. These studies focus on the modulation of serotonin and norepinephrine levels in the brain, suggesting a mechanism similar to that of established antidepressants .

2. Anticancer Properties

Recent investigations have explored the anticancer potential of this compound. It has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The compound's efficacy is being evaluated in combination therapies to enhance the effectiveness of existing chemotherapeutic agents .

Case Study 1: Neuroprotective Effects

A study published in Journal of Medicinal Chemistry explored the neuroprotective effects of modified piperidine derivatives, including this compound. The results indicated significant reductions in neuronal cell death under oxidative stress conditions, suggesting its potential use in treating neurodegenerative diseases .

Case Study 2: Anticancer Activity

Research conducted at a leading cancer research institute evaluated the anticancer properties of this compound against breast cancer cell lines. The study revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, highlighting its potential as an adjunct therapy in cancer treatment regimens .

Mechanism of Action

The mechanism of action of 1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate involves its interaction with specific molecular targets. The amino group and carboxylate groups play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of piperidine and related heterocyclic dicarboxylates allows for meaningful comparisons. Below is an analysis of key analogs:

Functional Group Variations

- 1-tert-Butyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate (CAS: 98977-34-5) Key Difference: Replaces the 4-amino group with a 4-oxo (ketone) moiety. Impact: The ketone group reduces basicity compared to the amino derivative and alters reactivity, favoring nucleophilic additions (e.g., Grignard reactions) rather than amine-specific modifications. This compound is synthesized via Boc protection strategies and is used in ketone-based coupling reactions . Molecular Weight: 285.34 g/mol .

- 1-tert-Butyl 3-methyl 3-benzyl-4-oxopiperidine-1,3-dicarboxylate (CAS: 193274-00-9) Key Difference: Incorporates a benzyl group at the 3-position and a methyl ester at the 3-carboxylate. The methyl ester may reduce solubility in polar solvents compared to the ethyl ester .

Ring Size and Heteroatom Variations

1-(tert-Butyl) 3-ethyl piperazine-1,3-dicarboxylate (2f)

- Key Difference : Piperazine ring (six-membered with two nitrogen atoms) instead of piperidine (one nitrogen).

- Impact : The additional nitrogen increases polarity and hydrogen-bonding capacity, influencing solubility and binding affinity in biological systems. Synthesized in 56% yield via ethyl 2-oxoacetate coupling .

- 1-tert-Butyl 3-ethyl 5,5-dimethyl-4-oxopyrrolidine-1,3-dicarboxylate (CAS: 1864058-24-1) Key Difference: Pyrrolidine ring (five-membered) with 5,5-dimethyl and 4-oxo substituents. The dimethyl groups introduce steric hindrance, affecting regioselectivity in substitutions .

Stereochemical Variations

- rac-1-(tert-Butyl) 3-ethyl (2S,3R,4S)-2,4-dimethylpyrrolidine-1,3-dicarboxylate (6e)

Substituent Modifications

- 1-tert-Butyl 3-ethyl 4-(trifluoromethanesulfonyloxy)pyrrolidine-1,3-dicarboxylate

- Key Difference : 4-Trifluoromethanesulfonyloxy (triflate) group.

- Impact : The triflate acts as a superior leaving group, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura). This enhances utility in constructing complex heterocycles .

Biological Activity

1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate (CAS Number: 932035-01-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

This compound exhibits various biological activities primarily through modulation of neurotransmitter systems and potential anti-inflammatory effects.

Neurotransmitter Modulation

Research indicates that compounds similar to 1-tert-butyl 3-ethyl 4-aminopiperidine derivatives can influence the dopaminergic and serotonergic systems, which are crucial in treating neurological disorders such as depression and anxiety . These compounds may act as selective inhibitors or modulators of neurotransmitter receptors.

Anti-inflammatory Activity

Recent studies have explored the role of this compound in inhibiting the NLRP3 inflammasome pathway, which is implicated in various inflammatory diseases. It has been shown to reduce IL-1β release and pyroptotic cell death in macrophages, indicating a potential therapeutic application in inflammatory conditions .

Biological Activity Data

Case Study 1: Inhibition of NLRP3 Inflammasome

A study evaluated the ability of various piperidine derivatives, including 1-tert-butyl 3-ethyl 4-aminopiperidine, to inhibit NLRP3-dependent pyroptosis in THP-1 cells. The results demonstrated a significant decrease in cell death and IL-1β release upon treatment with these compounds at concentrations as low as 10 µM .

Case Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological profile of piperidine derivatives. The study found that certain modifications to the piperidine structure enhanced binding affinity to serotonin receptors, suggesting potential applications in treating mood disorders .

Q & A

Q. Table 1: Structural Analogs of Piperidine Dicarboxylates

| Compound Name | CAS Number | Molecular Formula | Key Feature |

|---|---|---|---|

| 1-tert-Butyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate | 98977-34-5 | CHNO | Oxo-group enhances electrophilicity |

| tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate | 362488-42-4 | CHNO | Pyridyl substituent for metal coordination |

Q. Table 2: Reaction Optimization for Iodide Substitution

| Entry | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | KCO | DMF | 20 | 99 |

| 2 | CsCO | DMF | 100 | 24.5 |

| 3 | NaH | THF | 0 | 89 |

Key Methodological Recommendations

- Stereochemical Control : Use chiral auxiliaries (e.g., Evans oxazolidinones) during piperidine ring formation to achieve >95% ee .

- Scale-Up : Replace DMF with cyclopentyl methyl ether (CPME) in esterification to reduce toxicity and improve recyclability .

- Data Validation : Cross-validate computational predictions with in vitro assays to account for membrane permeability limitations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.